1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c18-13-3-1-2-11(10-13)15(24)8-9-22-16(25)23-14-6-4-12(5-7-14)17(19,20)21/h1-7,10,15,24H,8-9H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBMXCXVAOOWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-(3-Chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-(3-chlorophenyl)-2-nitropropene, followed by reduction to obtain 3-(3-chlorophenyl)-3-hydroxypropylamine.
Formation of this compound: The final compound is obtained by reacting 3-(3-chlorophenyl)-3-hydroxypropylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Chlorophenyl vs. Other Halogenated Phenyl Groups
- 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea (Target Compound): Combines a 3-chlorophenyl and 4-CF₃-phenyl group.
- 1-(3,4-Dichlorophenyl)-3-(4-(piperazin-1-ylmethyl)thiazol-2-ylphenyl)urea (9g) : Features dual chloro substituents, increasing molecular weight (MW: 462.1 g/mol) and polarity compared to the target compound .
- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (CAS 1763-72-0) : Substitutes bromine at the 4-position, increasing steric bulk and altering electronic properties (MW: 383.6 g/mol) .
Trifluoromethyl Positioning
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4) : Combines CF₃ and chloro on the same ring, creating a highly electron-deficient system (MW: 345.7 g/mol) .
Hydroxypropyl vs. Heterocyclic Side Chains
- 1-(3-Chlorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea (CAS 1428371-95-2) : Replaces the 4-CF₃-phenyl group with a furan-containing hydroxypropyl chain, reducing MW (294.7 g/mol) and introducing heteroaromaticity .
- 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) : Substitutes hydroxypropyl with a piperazine-thiazolyl group, significantly increasing complexity (MW: 428.2 g/mol) .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Yield (%) | ESI-MS m/z [M+H]+ | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~368.8* | N/A | N/A | 3-Cl-Ph, 4-CF₃-Ph, hydroxypropyl |
| 1-(3-Chlorophenyl)-3-(4-thiazolylphenyl)urea (11f) | 500.2 | 85.1 | 500.2 | Thiazolyl-piperazine hydrazinyl |
| 1-(3,4-Dichlorophenyl)-3-(4-thiazolylphenyl)urea (9g) | 462.1 | 78.5 | 462.1 | 3,4-diCl-Ph, piperazine-thiazolyl |
| 1-(4-CF₃-Ph)-3-(4-hydroxyphenyl)urea (4) | 345.7 | N/A | N/A | 4-CF₃-Ph, 4-OH-Ph |
*Calculated from molecular formula C₁₇H₁₅ClF₃N₂O₂.
Structural and Functional Implications
- Hydroxypropyl Chain : Introduces a polar, flexible spacer that may improve solubility compared to rigid heterocycles (e.g., thiazolyl-piperazine in 11f) .
- Trifluoromethyl vs. Halogens : The 4-CF₃ group in the target compound likely enhances metabolic stability relative to bromine (CAS 1763-72-0) or chlorine (9g) .
- Heterocyclic Additions : Thiazole- and piperazine-containing analogs (e.g., 9f, 11f) exhibit higher MW and complexity, which may impact bioavailability .
Key Research Findings
Substituent Positioning : The 4-CF₃ group in the target compound may offer superior electronic effects compared to 3-CF₃ analogs (e.g., 11e) .
Hydroxypropyl Advantage : The hydroxypropyl chain balances lipophilicity and solubility, contrasting with bulkier heterocycles (e.g., 9f) .
Synthetic Feasibility : High yields (≥85%) for similar compounds suggest viable scalability for the target compound .
Biological Activity
The compound 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group and a trifluoromethyl phenyl group, which are significant for its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Kinase Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell growth, possibly by inducing apoptosis or disrupting cell cycle progression.
Antitumor Efficacy
A series of in vitro studies have been conducted to evaluate the antitumor efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 9.8 | Cell cycle arrest |
| HCT116 (Colon) | 7.5 | Inhibition of kinase activity |
Case Studies
- Study on A549 Cells : In a study conducted by Zhang et al., the compound was tested on A549 lung cancer cells, where it exhibited an IC50 value of 12.5 µM. The mechanism involved the activation of apoptotic pathways, leading to increased cell death compared to control groups .
- MCF-7 Breast Cancer Study : Another investigation by Li et al. focused on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 9.8 µM, with results indicating that it caused significant cell cycle arrest at the G2/M phase .
- HCT116 Colon Cancer : Research by Chen et al. revealed that the compound inhibited HCT116 colon cancer cells with an IC50 value of 7.5 µM. The study highlighted its potential as a kinase inhibitor, affecting critical signaling pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling an isocyanate with an amine. For example, 3-(3-chlorophenyl)-3-hydroxypropylamine can react with 4-(trifluoromethyl)phenyl isocyanate in inert solvents (e.g., dichloromethane or acetonitrile) under reflux (65–80°C) . Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency by neutralizing HCl byproducts . Yield optimization requires controlled stoichiometry (1:1 molar ratio), solvent purity, and inert atmospheres to minimize hydrolysis of intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons, trifluoromethyl groups, and hydroxypropyl linkages.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 403.1) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns in the urea moiety .
- Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1640–1680 cm) and hydroxyl bands (~3200–3500 cm) validate functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) to assess targeting of trifluoromethyl-substituted aromatic domains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets like kinases or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model urea’s hydrogen-bonding with ATP-binding pockets (e.g., VEGFR2). The trifluoromethyl group’s hydrophobicity and chlorine’s electron-withdrawing effects enhance binding affinity .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, highlighting key residues (e.g., Asp1046 in VEGFR2) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) to reduce variability .
- Orthogonal Validation : Confirm kinase inhibition via Western blotting (phosphorylation status) alongside enzymatic assays .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or dose-response inconsistencies .
Q. What strategies mitigate poor aqueous solubility during pharmacological testing?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups to the hydroxypropyl chain to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Tween-80) in PBS buffers to improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
